molecular formula C18H27Cl2NO3 B6039380 Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B6039380
M. Wt: 376.3 g/mol
InChI Key: XLEBLOFPEMNRIV-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-methylphenol with 3-chloropropylamine to form an intermediate, which is then reacted with ethyl piperidine-4-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[3-(2-bromo-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
  • Ethyl 1-[3-(2-chloro-4-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride

Uniqueness

Ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[3-(2-chloro-4-methylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO3.ClH/c1-3-22-18(21)15-7-10-20(11-8-15)9-4-12-23-17-6-5-14(2)13-16(17)19;/h5-6,13,15H,3-4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEBLOFPEMNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCOC2=C(C=C(C=C2)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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